3,6-Dibromo-9-(m-tolyl)-9H-carbazole 3,6-Dibromo-9-(m-tolyl)-9H-carbazole
Brand Name: Vulcanchem
CAS No.: 890653-54-0
VCID: VC6103873
InChI: InChI=1S/C19H13Br2N/c1-12-3-2-4-15(9-12)22-18-7-5-13(20)10-16(18)17-11-14(21)6-8-19(17)22/h2-11H,1H3
SMILES: CC1=CC(=CC=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br
Molecular Formula: C19H13Br2N
Molecular Weight: 415.128

3,6-Dibromo-9-(m-tolyl)-9H-carbazole

CAS No.: 890653-54-0

Cat. No.: VC6103873

Molecular Formula: C19H13Br2N

Molecular Weight: 415.128

* For research use only. Not for human or veterinary use.

3,6-Dibromo-9-(m-tolyl)-9H-carbazole - 890653-54-0

Specification

CAS No. 890653-54-0
Molecular Formula C19H13Br2N
Molecular Weight 415.128
IUPAC Name 3,6-dibromo-9-(3-methylphenyl)carbazole
Standard InChI InChI=1S/C19H13Br2N/c1-12-3-2-4-15(9-12)22-18-7-5-13(20)10-16(18)17-11-14(21)6-8-19(17)22/h2-11H,1H3
Standard InChI Key VTQPTRCVROSIOM-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 3,6-dibromo-9-(3-methylphenyl)carbazole, reflecting the positions of the bromine atoms (3rd and 6th) on the carbazole ring and the 3-methylphenyl substituent at the 9th position. Its SMILES notation is CC1=CC(=CC=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br, which encodes the spatial arrangement of atoms. The InChIKey, VTQPTRCVROSIOM-UHFFFAOYSA-N, provides a unique identifier for its stereochemical configuration.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3,6-Dibromo-9-(m-tolyl)-9H-carbazole typically involves multi-step reactions:

  • Carbazole Bromination: Direct bromination of 9-(m-tolyl)-9H-carbazole using brominating agents like N\text{N}-bromosuccinimide (NBS) in dichloromethane or tetrahydrofuran.

  • Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura couplings to introduce aryl groups post-bromination, though this method is more common for functionalizing pre-brominated carbazoles .

A representative protocol might involve:

  • Dissolving 9-(3-methylphenyl)carbazole in anhydrous CH2Cl2\text{CH}_2\text{Cl}_2.

  • Adding NBS (2.2 equiv) and stirring under N2\text{N}_2 at 0°C for 6 hours.

  • Purifying via column chromatography (hexane/ethyl acetate) to yield the dibrominated product.

Physical and Chemical Properties

Thermodynamic and Spectral Data

PropertyValueMethod/Source
Boiling Point521.9 ± 50.0 °C (Predicted)QSPR modeling
Density1.60 ± 0.1 g/cm³Estimated
Melting PointNot reported
SolubilityInsoluble in water; soluble in DCM, THF, DMFExperimental analog

The compound is a white to light yellow crystalline powder, stable under inert atmospheres but sensitive to prolonged light exposure .

Spectroscopic Characterization

  • UV-Vis Spectroscopy: Carbazole derivatives exhibit absorption maxima near 300–350 nm due to π\pi-π\pi^* transitions in the aromatic system .

  • NMR: 1H^1\text{H} NMR would show signals for the methyl group (~2.4 ppm), aromatic protons (6.8–8.2 ppm), and NH proton (~8.5 ppm, if present).

Reactivity and Functionalization

Halogen-Based Reactivity

The bromine atoms at positions 3 and 6 serve as sites for further functionalization:

  • Suzuki Coupling: Reaction with arylboronic acids to form extended π-conjugated systems for optoelectronic materials .

  • Nucleophilic Substitution: Replacement with amines or alkoxides under basic conditions.

Stability Under Ambient Conditions

The compound is stable at room temperature but may decompose above 200°C. It reacts violently with strong oxidizing agents, necessitating storage in cool, dry environments .

Applications in Materials Science and Electronics

Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are widely used as hole-transporting materials. The bromine atoms in 3,6-Dibromo-9-(m-tolyl)-9H-carbazole facilitate cross-coupling reactions to create dendrimers or polymers with tunable bandgaps .

Pharmaceutical Intermediates

The carbazole scaffold is prevalent in bioactive molecules. Bromination enhances lipophilicity, potentially improving blood-brain barrier penetration in drug candidates.

Hazard StatementPrecautionary Measure
H315: Skin irritationWear nitrile gloves and lab coats
H319: Eye irritationUse safety goggles and face shields

Emergency Procedures

  • Skin Contact: Wash with soap and water for 15 minutes .

  • Eye Exposure: Rinse with saline solution and seek medical attention .

SupplierPurityPrice (1g)
TCI Chemical>95%$216
AK Scientific>98%$305

Prices reflect research-grade material as of March 2024 .

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